alpha-(3,5-Di-tert-Butyl-4-hydroxybenzylidene)gamma-butyrolactone alpha-(3,5-Di-tert-Butyl-4-hydroxybenzylidene)gamma-butyrolactone PGS-IN-1 is a potent inhibitor of prostaglandin synthetase (PGS) with an IC50 of 0.28 μM; also inhibits 5-lipoxygenase with an IC50 of 1.05 μM.
Brand Name: Vulcanchem
CAS No.: 102271-49-8
VCID: VC0007061
InChI: InChI=1S/C19H26O3/c1-18(2,3)14-10-12(9-13-7-8-22-17(13)21)11-15(16(14)20)19(4,5)6/h9-11,20H,7-8H2,1-6H3/b13-9+
SMILES: CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2CCOC2=O
Molecular Formula: C₁₉H₂₆O₃
Molecular Weight: 302.4 g/mol

alpha-(3,5-Di-tert-Butyl-4-hydroxybenzylidene)gamma-butyrolactone

CAS No.: 102271-49-8

Inhibitors

VCID: VC0007061

Molecular Formula: C₁₉H₂₆O₃

Molecular Weight: 302.4 g/mol

alpha-(3,5-Di-tert-Butyl-4-hydroxybenzylidene)gamma-butyrolactone - 102271-49-8

CAS No. 102271-49-8
Product Name alpha-(3,5-Di-tert-Butyl-4-hydroxybenzylidene)gamma-butyrolactone
Molecular Formula C₁₉H₂₆O₃
Molecular Weight 302.4 g/mol
IUPAC Name (3E)-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]oxolan-2-one
Standard InChI InChI=1S/C19H26O3/c1-18(2,3)14-10-12(9-13-7-8-22-17(13)21)11-15(16(14)20)19(4,5)6/h9-11,20H,7-8H2,1-6H3/b13-9+
Standard InChIKey DFPYHQJPGCODSB-UKTHLTGXSA-N
Isomeric SMILES CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C/2\CCOC2=O
SMILES CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2CCOC2=O
Canonical SMILES CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2CCOC2=O
Description PGS-IN-1 is a potent inhibitor of prostaglandin synthetase (PGS) with an IC50 of 0.28 μM; also inhibits 5-lipoxygenase with an IC50 of 1.05 μM.
Synonyms alpha-(3,5-di-tert-butyl-4-hydroxybenzylidene)gamma-butyrolactone
KME 4
KME-4
Reference [1]. Katsumi I, et al. Studies on styrene derivatives. I. Synthesis and antiinflammatory activities of alpha-benzylidene-gamma-butyrolactone derivatives. Chem Pharm Bull (Tokyo). 1986 Jan;34(1):121-9.
PubChem Compound 6438990
Last Modified Nov 17 2021
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